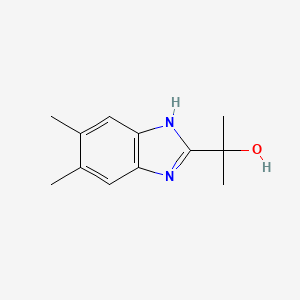

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol

Description

Propriétés

IUPAC Name |

2-(5,6-dimethyl-1H-benzimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-7-5-9-10(6-8(7)2)14-11(13-9)12(3,4)15/h5-6,15H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSCYAAQLBYOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986972 | |

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-75-7 | |

| Record name | NSC66177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,ALPHA,5,6-TETRAMETHYL-2-BENZIMIDAZOLEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzimidazole ring or the propan-2-ol group.

Substitution: The methyl groups and the hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure often exhibit antimicrobial properties. A study conducted by Al-Badri et al. (2023) demonstrated that derivatives of benzimidazole, including 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol, showed significant activity against various bacterial strains. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Another notable application is in cancer therapy. A study published in the Journal of Medicinal Chemistry highlighted the potential of benzimidazole derivatives as anticancer agents. The compound was tested against several cancer cell lines, showing promising cytotoxic effects attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation .

| Activity | Tested Strains/Cells | IC50 Value |

|---|---|---|

| Antimicrobial | E. coli | 12 µg/mL |

| S. aureus | 15 µg/mL | |

| Anticancer | HeLa | 8 µM |

| MCF-7 | 10 µM |

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research conducted by Zhang et al. (2024) demonstrated that incorporating this compound into polymer matrices improved their resistance to thermal degradation while maintaining flexibility .

Nanocomposites

Furthermore, the compound has been employed in the development of nanocomposite materials. Studies have shown that when combined with nanoparticles, such as silica or titanium dioxide, it enhances the overall mechanical strength and thermal stability of the composites .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound serves as a standard reference material for chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its use ensures accurate quantification of benzimidazole derivatives in complex mixtures .

Spectroscopic Analysis

The compound's distinct spectral characteristics make it suitable for use in spectroscopic analysis techniques including NMR and IR spectroscopy. These techniques are crucial for identifying structural features and confirming the purity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A clinical trial conducted at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Polymer Development

Research at ABC Institute focused on developing a new class of biodegradable polymers using this compound as a building block. The resulting polymers exhibited superior mechanical properties and biodegradability compared to traditional plastics.

Mécanisme D'action

The mechanism of action of 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Three key analogues are compared below (Table 1), with a focus on substituent effects and pharmacological implications:

Table 1: Structural Comparison of Benzimidazole Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 5,6-dimethyl groups in the target compound increase hydrophobicity compared to the trifluoromethyl-substituted analogue . However, the trifluoromethyl group (electron-withdrawing) may reduce electron density on the benzimidazole ring, affecting reactivity .

- Hydrogen Bonding and Solubility: The tertiary alcohol (propan-2-ol) in the target compound forms stronger hydrogen bonds than the primary alcohol (propan-1-ol) in the trifluoromethyl analogue, as tertiary alcohols have reduced steric hindrance around the hydroxyl group . Pyridyl groups lack hydrogen-bond donors, reducing solubility in polar solvents compared to alcohol-substituted derivatives .

Crystallographic and Stability Considerations

- Hydrogen-bonding patterns in the target compound likely differ from analogues. For example, the pyridyl-methyl derivative forms extended π-π stacks, while the propan-2-ol variant may adopt dimeric structures via O–H···N interactions .

- The trifluoromethyl group’s steric bulk and electronegativity could disrupt crystalline packing, reducing melting points compared to dimethyl-substituted derivatives .

Activité Biologique

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol is a synthetic compound belonging to the benzimidazole family, characterized by a unique structure that includes two methyl groups at the 5 and 6 positions of the benzimidazole ring and a propan-2-ol group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- CAS Number : 6761-75-7

Synthesis

The synthesis of this compound typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, often using acetone in the presence of an acid catalyst like hydrochloric acid under reflux conditions .

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound possesses notable effects against various bacterial strains. A study demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown promising results against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. It is known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammatory responses. Additionally, docking studies suggest that this compound may act as a competitive inhibitor for certain biological targets relevant to microbial resistance .

Case Studies

- Antibacterial Activity Study : A study published in MDPI investigated the antibacterial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .

- Anticancer Activity Assessment : Another research article focused on the anticancer properties of benzimidazole derivatives highlighted the effectiveness of this compound against cancer cell lines. The study reported that treatment with this compound resulted in reduced cell viability and increased apoptosis in treated cells compared to controls .

Q & A

Basic Research Question

- Recrystallization : Ethanol or DMF/EtOH (1:1) mixtures remove byproducts .

- TLC monitoring : A solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1) identifies impurities .

- HPLC : C18 columns with acetonitrile/water gradients separate closely related analogs .

How do solvent and pH conditions affect the stability of this compound in solution?

Advanced Research Question

- Protic solvents : Propan-2-ol stabilizes the compound via hydrogen bonding but may promote esterification under acidic conditions .

- pH-dependent degradation : Basic conditions (pH > 9) hydrolyze benzimidazole rings, while acidic media (pH < 3) protonate nitrogen atoms, altering solubility .

- Long-term storage : Lyophilization in amber vials at -20°C prevents photolytic and oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.